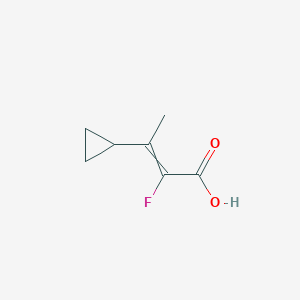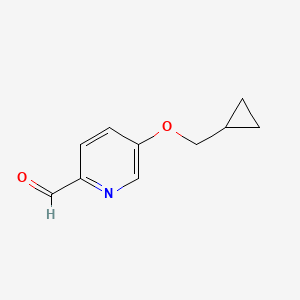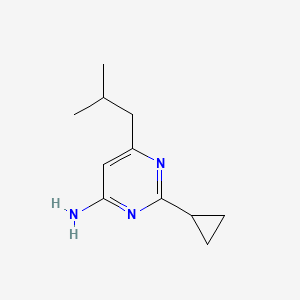
2-Cyclopropyl-6-(2-methylpropyl)pyrimidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of the compound, studied under the systematic name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine (an analog), has been analyzed to understand its molecular geometry and interactions. The study reveals specific dihedral angles between the planes of the pyrimidine ring and the cyclopropane ring system, contributing to its chemical behavior and interaction with other molecules through weak π–π interactions, facilitating the formation of chains in the crystal structure (Youngeun Jeon et al., 2015).
Organic Synthesis and Reactivity
Research on the compound's reactivity with various amines under different conditions (e.g., solvent-free) has expanded the understanding of its chemical properties. Such studies are crucial for synthesizing novel derivatives with potential applications in agriculture as fungicides or in medicinal chemistry as therapeutic agents (I. Novakov et al., 2017).
Potential in Medicinal Chemistry
While direct studies on "2-Cyclopropyl-6-(2-methylpropyl)pyrimidin-4-amine" in medicinal applications are limited, related compounds have been evaluated for their biological activities, such as antihypertensive effects, demonstrating the chemical class's potential in drug discovery (L. Bennett et al., 1981). Additionally, derivatives have shown fungicidal properties, indicating their utility in developing new agrochemicals (С. Тумкявичюс et al., 2013).
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures, important for developing new materials and pharmaceuticals. Techniques such as microwave irradiative cyclocondensation have been utilized to create pyrimidine-linked heterocyclics, showcasing the compound's versatility in organic synthesis (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Wirkmechanismus
Target of Action
The primary target of 2-Cyclopropyl-6-(2-methylpropyl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal function of CDK6, leading to changes in cell cycle regulation and transcription . The compound’s mode of action is different from other fungicides .
Biochemical Pathways
The inhibition of CDK6 by this compound affects the cell cycle and transcription pathways . These pathways are critical for cell proliferation and growth. Disruption of these pathways can lead to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s molecular weight of 3212971 suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. The compound has shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells . It has also shown excellent fungicidal activity .
Zukünftige Richtungen
Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . With the increasing evolution of pesticide resistance, it has been a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, the future direction could involve the design and synthesis of new pyrimidinamine derivatives with enhanced activity and minimal toxicity.
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLVARUYDAQKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



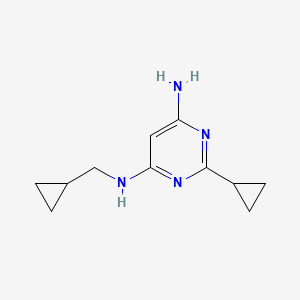
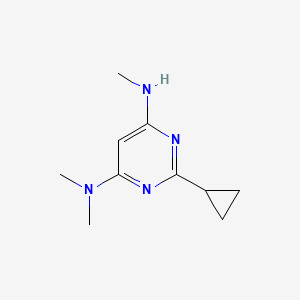

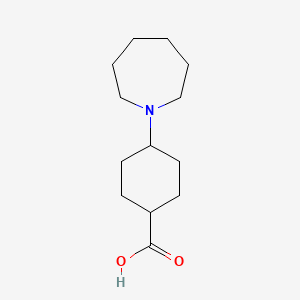

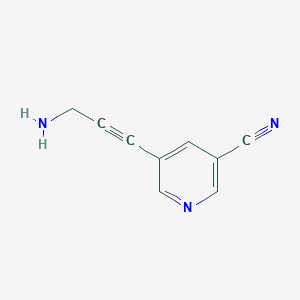

![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)
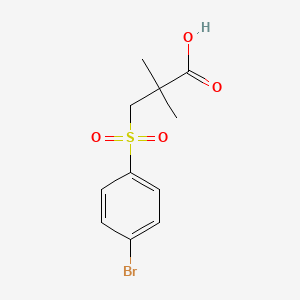
![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)
